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Compound of Interest

5-Chloro-2-methoxy-3-
Compound Name:
nitropyridine

Cat. No.: B1361745

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
compound 5-Chloro-2-methoxy-3-nitropyridine (CAS No. 22353-52-2). Due to the limited
availability of published experimental spectra for this specific molecule, this document focuses
on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. These predictions are derived from established principles of spectroscopy and
comparative analysis with structurally related compounds. This guide also outlines the standard
experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Chloro-2-methoxy-3-
nitropyridine.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, CDCIs)

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1361745?utm_src=pdf-interest
https://www.benchchem.com/product/b1361745?utm_src=pdf-body
https://www.benchchem.com/product/b1361745?utm_src=pdf-body
https://www.benchchem.com/product/b1361745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2-84 d 1H H-6
~74-76 d 1H H-4
~4.0-4.2 S 3H -OCHs

Table 2: Predicted 13C NMR Spectroscopic Data (125 MHz, CDCIs)

Chemical Shift (6, ppm) Assignment
~160 - 165 C-2
~ 150 - 155 C-5
~ 140 - 145 C-6
~135-140 C-3
~115-120 C-14
~55-60 -OCHs
Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-OCH3)
1600 - 1580 Medium to Strong C=N stretching (pyridine ring)
1550 - 1500 Strong Asymmetric NOz2 stretch
1470 - 1440 Medium Aromatic C=C stretch

1350 - 1300 Strong Symmetric NOz2 stretch

1250 - 1200 Strong Asymmetric C-O-C stretch
1050 - 1000 Medium Symmetric C-O-C stretch
850 - 750 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (Electron lonization - El) Data

miz Relative Intensity (%) Proposed Fragment
188/190 High (M*, M++2) Molecular ion

173/175 Medium [M - CHs]*

158/160 Medium [M - NOJ*

142/144 High [M - NO2J*

112 Medium [M-NO:-CI]*

76 Medium [CaH2N]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-methoxy-3-nitropyridine in
approximately 0.6-0.8 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

» Data Acquisition: Acquire *H and 3C NMR spectra on a 500 MHz (or higher) NMR
spectrometer. For 13C NMR, a proton-decoupled spectrum is typically obtained to simplify the
spectrum to single lines for each unique carbon atom.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Ensure good contact between the sample and the
crystal by applying pressure with the built-in clamp.

o Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal should be recorded and automatically
subtracted from the sample spectrum.

» Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer, often via a direct infusion or through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any
impurities.

« lonization: Utilize Electron lonization (EIl) at 70 eV to induce fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).
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¢ Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 5-Chloro-2-methoxy-3-nitropyridine.

Workflow for Spectroscopic Analysis of 5-Chloro-2-methoxy-3-nitropyridine
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Caption: A logical workflow for the spectroscopic analysis of an organic compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-methoxy-3-
nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361745#spectroscopic-data-for-5-chloro-2-methoxy-
3-nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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